5-Aminoindolin-2-one hydrochloride
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Description
5-Aminoindolin-2-one hydrochloride is a specialty chemical . It is used in the manufacture of chemical compounds and for laboratory research .
Synthesis Analysis
A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed, involving sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization . This protocol offers an operationally easy, simple, robust, and sustainable approach with the use of readily available starting materials, good functional group tolerance, and high practicality and efficiency .Molecular Structure Analysis
The molecular formula of 5-Aminoindolin-2-one hydrochloride is C8H9ClN2O . The molecular weight is 184.62 .Physical And Chemical Properties Analysis
The physicochemical properties of 5-Aminoindolin-2-one hydrochloride include a high GI absorption, no BBB permeant, and it is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -6.86 cm/s . The water solubility is very soluble with a Log S (ESOL) of -1.46 .Scientific Research Applications
Summary of the Application
5-Aminoindolin-2-one hydrochloride is used in the synthesis of diversely substituted 2-aminoindoles . These compounds are important in medicinal chemistry due to their presence in a number of biologically active molecules.
Methods of Application or Experimental Procedures
A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed. This involves sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization . This protocol offers an operationally easy, simple, robust, and sustainable approach with the use of readily available starting materials, good functional group tolerance, and high practicality and efficiency .
Application in Drug Design
Summary of the Application
Spiroindole and spirooxindole scaffolds, which can be synthesized from compounds like 5-Aminoindolin-2-one hydrochloride, are very important in drug design processes . These compounds have bioactivity against cancer cells, microbes, and different types of disease affecting the human body .
Methods of Application or Experimental Procedures
Due to their inherent three-dimensional nature and ability to project functionalities in all three dimensions, they have become biological targets . The exact methods of application or experimental procedures would depend on the specific drug design process and the desired biological target .
Results or Outcomes Obtained
Significant attention has been directed at obtaining molecules based on spiroindole and spirooxindole derivatives . These compounds have shown potential in creating new therapeutic agents .
Application in Biological Research
Summary of the Application
Indole derivatives, which can be synthesized from compounds like 5-Aminoindolin-2-one hydrochloride, have shown various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .
Methods of Application or Experimental Procedures
The exact methods of application or experimental procedures would depend on the specific biological research and the desired biological activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Results or Outcomes Obtained
From the literature, it is revealed that indole derivatives have diverse biological activities and also have an immeasurable potential to be explored for newer therapeutic possibilities .
properties
IUPAC Name |
5-amino-1,3-dihydroindol-2-one;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c9-6-1-2-7-5(3-6)4-8(11)10-7;/h1-3H,4,9H2,(H,10,11);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFGLOAMJJWHMZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)NC1=O.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670729 |
Source
|
Record name | 5-Amino-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Aminoindolin-2-one hydrochloride | |
CAS RN |
120266-80-0 |
Source
|
Record name | 5-Amino-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20670729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 120266-80-0 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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